N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide
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Overview
Description
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a methyleneamino linkage, and a prop-2-enylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 2-(2-prop-2-enylphenoxy)acetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyleneamino linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methyleneamino linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)formamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)butanamide
Uniqueness
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylphenoxy moiety differentiates it from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-5-15-6-3-4-7-17(15)25-13-18(22)20-19-12-14-8-10-16(11-9-14)21(23)24/h2-4,6-12H,1,5,13H2,(H,20,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBNPYLCGANAL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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